

# Spectroscopic Analysis of 4-tert-butylbenzyl bromide: A Technical Guide

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## Compound of Interest

Compound Name: 4-tert-Butylbenzyl bromide

Cat. No.: B108752

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This guide provides a comprehensive overview of the spectroscopic data for **4-tert-butylbenzyl bromide**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-tert-butylbenzyl bromide**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Doublet	2H	Ar-H (ortho to CH <sub>2</sub> Br)
~7.25	Doublet	2H	Ar-H (ortho to C(CH <sub>3</sub> ) <sub>3</sub> )
~4.50	Singlet	2H	-CH <sub>2</sub> Br
~1.30	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl<sub>3</sub>.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~151	Ar-C (quaternary, attached to C(CH <sub>3</sub> ) <sub>3</sub> )
~135	Ar-C (quaternary, attached to CH <sub>2</sub> Br)
~129	Ar-CH (ortho to CH <sub>2</sub> Br)
~126	Ar-CH (ortho to C(CH <sub>3</sub> ) <sub>3</sub> )
~35	-C(CH <sub>3</sub> ) <sub>3</sub> (quaternary)
~34	-CH <sub>2</sub> Br
~31	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl<sub>3</sub>.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Strong	C-H stretch (alkyl)
~1610	Medium	C=C stretch (aromatic)
~1510	Medium	C=C stretch (aromatic)
~1270	Strong	C-H bend (tert-butyl)
~820	Strong	C-H bend (para-disubstituted aromatic)
~680	Medium-Strong	C-Br stretch

Note: These are typical absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
226/228	~10	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
147	100	[M - Br] <sup>+</sup> (Base Peak)
132	~40	[M - Br - CH <sub>3</sub> ] <sup>+</sup>
117	~60	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup>
91	~30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
57	~50	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

Data is interpreted from the NIST Mass Spectrum of p-tert-butylbenzyl bromide.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-tert-butylbenzyl bromide** (approximately 10-20 mg) is prepared in a deuterated solvent (typically chloroform-d, CDCl<sub>3</sub>, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.

For <sup>1</sup>H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio. The free induction decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed.

For  $^{13}\text{C}$  NMR, a spectral width of about 220 ppm is used. A larger number of scans (typically 128 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## 2.2 Infrared (IR) Spectroscopy

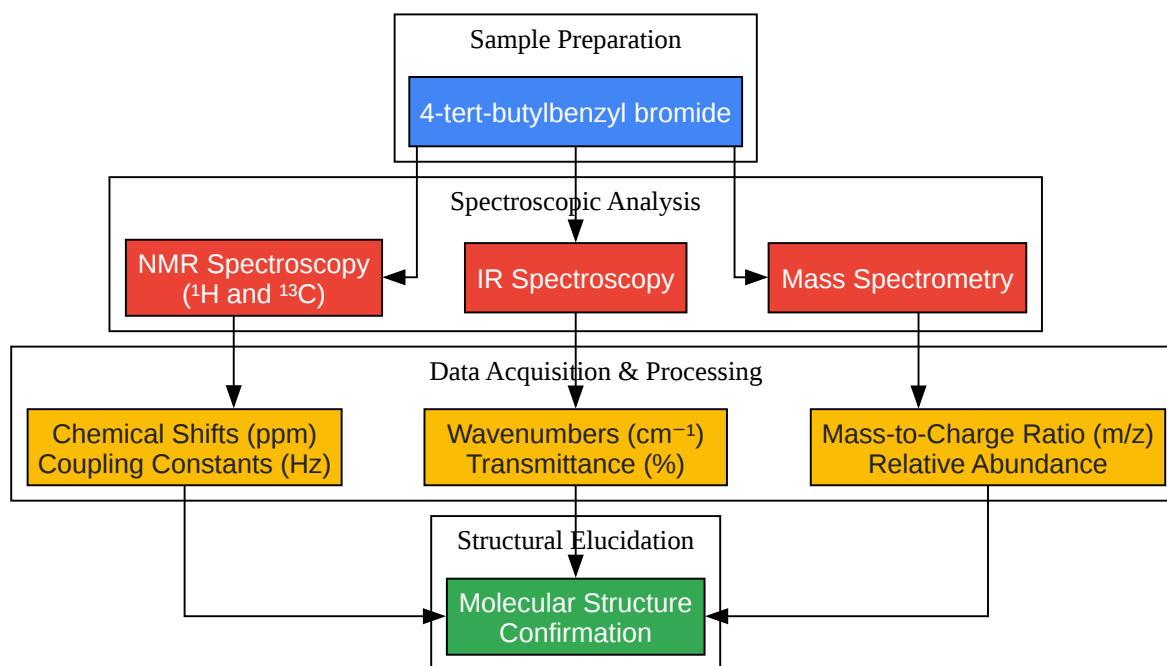
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **4-tert-butylbenzyl bromide**, a small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

## 2.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-tert-butylbenzyl bromide**.



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Caption: Workflow for Spectroscopic Analysis of **4-tert-butylbenzyl bromide**.

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